Methyl 6-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate
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Overview
Description
Methyl 6-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate is a complex organic compound characterized by its unique spirocyclic structure. The presence of a trifluoromethyl group and an azaspiro moiety makes it an interesting subject for research in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable azaspiro compound with a trifluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency. The final product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 6-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocycles and spirocyclic compounds.
Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 6-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The azaspiro moiety may interact with specific binding sites, modulating the activity of the target protein and leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(trifluoromethyl)cyclopropanecarboxylate
- tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate
Uniqueness
Methyl 6-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate is unique due to its combination of a trifluoromethyl group and an azaspiro moiety. This combination imparts distinct physicochemical properties, such as increased stability and lipophilicity, which are not commonly found in other similar compounds. These properties make it a valuable compound for various scientific and industrial applications.
Biological Activity
Methyl 6-(trifluoromethyl)-2-azaspiro[3.5]nonane-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of compounds known as spirocyclic amines. The inclusion of a trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.
Key Properties:
- Molecular Formula: C11H14F3N
- Molecular Weight: 233.23 g/mol
- IUPAC Name: this compound
The biological activity of this compound has been linked to its interaction with various molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors, possibly modulating pathways related to cancer cell proliferation and apoptosis.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. A study evaluating its effects on neuroblastoma and glioblastoma cells demonstrated that it has lower lethal concentrations (LC50) compared to conventional chemotherapeutics, suggesting enhanced potency.
Cell Line | LC50 (nM) | Comparison Compound | LC50 (nM) |
---|---|---|---|
U87 (Glioblastoma) | 200 ± 60 | Compound 3 | >3000 |
BE (Neuroblastoma) | 18.9 | Compound 3 | >3000 |
This table illustrates the superior efficacy of this compound over a standard chemotherapeutic agent in specific cancer models.
Mechanistic Insights
The compound's mechanism involves inducing cell cycle arrest and apoptosis in cancer cells. Flow cytometry analyses revealed that treatment with this compound led to a significant increase in cells arrested in the G2/M phase, indicating its potential as an antimitotic agent.
Case Studies and Research Findings
- Cytotoxicity Evaluation : A detailed investigation was conducted using the NCI 60-cell line panel, where this compound demonstrated growth inhibition in the nanomolar range across multiple cancer types.
- Biodistribution Studies : Studies involving animal models showed promising biodistribution profiles post-administration, with significant uptake in brain tissues, highlighting its potential for treating central nervous system tumors.
- Combination Therapies : When combined with radiation therapy, this compound significantly enhanced the radiosensitivity of resistant cancer cell lines, suggesting a synergistic effect that could be exploited in therapeutic regimens.
Safety and Toxicity Profile
While preliminary studies indicate potent biological activity, further research is necessary to assess the safety profile and potential toxic effects of this compound. Toxicological evaluations are critical for understanding the implications of long-term exposure and therapeutic window.
Properties
Molecular Formula |
C11H16F3NO2 |
---|---|
Molecular Weight |
251.25 g/mol |
IUPAC Name |
methyl 6-(trifluoromethyl)-2-azaspiro[3.5]nonane-3-carboxylate |
InChI |
InChI=1S/C11H16F3NO2/c1-17-9(16)8-10(6-15-8)4-2-3-7(5-10)11(12,13)14/h7-8,15H,2-6H2,1H3 |
InChI Key |
XSGSPJVYUOYCEA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2(CCCC(C2)C(F)(F)F)CN1 |
Origin of Product |
United States |
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